Cas no 18822-58-7 (O-(tert-Butyl)-L-serine)

O-(tert-Butyl)-L-serine 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-(tert-butoxy)propanoic acid
- O-tert-Butyl-L-serine
- H-L-Ser(tBu)-OH
- H-SER(BUT)-OH
- H-Ser(tBu)-OH
- H-O-tert-butyl-L-serine
- L-serine tert-butyl ether
- O-t-Bu-serine
- Ser(tBu)
- L-Ser(tBu)-OH
- H-Ser(Tub)-OH
- SERINE(TBU)-OH
- O-T-BUTYL-L-SERINE
- O-TERT0BUTYL-L-SERINE
- L-Serine, O-(1,1-dimethylethyl)-
- O-(tert-butyl)-L-serine
- BX0H592PIC
- (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- o-tert-butylserine
- Ser(tBu)-OH
- PubChem19045
- Serine tert-butyl ether
- DDCPKNYKNWXULB-YF
- Q27465181
- (2S)-2-amino-3-(tert-butoxy)propanoic acid
- M03139
- (2s)-2-amino-3-((2-methylpropan-2-yl)oxy)propanoic acid
- AKOS015924168
- (S)-2-amino-3-tert-butoxypropanoic acid
- CS-W010872
- AKOS006237895
- (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate
- Q-201521
- UNII-BX0H592PIC
- MFCD00066088
- O-t-Butyl-L-serine (H-L-Ser(tBu)-OH)
- HY-W010156
- DTXSID40426482
- (2S)-2-azanyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- DDCPKNYKNWXULB-YFKPBYRVSA-N
- 18822-58-7
- DS-13865
- A813215
- SCHEMBL241174
- EN300-142845
- B3917
- O-(tert-Butyl)-L-serine
-
- MDL: MFCD00066088
- インチ: 1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
- InChIKey: DDCPKNYKNWXULB-YFKPBYRVSA-N
- ほほえんだ: O(C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 161.105193g/mol
- ひょうめんでんか: 0
- XLogP3: -2.5
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 161.105193g/mol
- 単一同位体質量: 161.105193g/mol
- 水素結合トポロジー分子極性表面積: 72.6Ų
- 重原子数: 11
- 複雑さ: 139
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.0800
- ゆうかいてん: 226°C(dec.)(lit.)
- ふってん: 266°C at 760 mmHg
- フラッシュポイント: 114.6±24.6 °C
- すいようせい: Soluble in water.
- PSA: 72.55000
- LogP: 0.91370
- じょうきあつ: No data available
O-(tert-Butyl)-L-serine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD19054)
O-(tert-Butyl)-L-serine 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
O-(tert-Butyl)-L-serine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K19311-5g |
H-SER(TBU)-OH |
18822-58-7 | 97% | 5g |
$200 | 2023-09-02 | |
Enamine | EN300-142845-2.5g |
(2S)-2-amino-3-(tert-butoxy)propanoic acid |
18822-58-7 | 95% | 2.5g |
$27.0 | 2023-02-15 | |
Enamine | EN300-142845-5.0g |
(2S)-2-amino-3-(tert-butoxy)propanoic acid |
18822-58-7 | 95% | 5.0g |
$29.0 | 2023-02-15 | |
Enamine | EN300-142845-100.0g |
(2S)-2-amino-3-(tert-butoxy)propanoic acid |
18822-58-7 | 95% | 100.0g |
$346.0 | 2023-02-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O56840-1g |
O-(tert-Butyl)-L-serine |
18822-58-7 | 1g |
¥36.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O56840-100g |
O-(tert-Butyl)-L-serine |
18822-58-7 | 100g |
¥936.0 | 2021-09-08 | ||
Enamine | EN300-142845-10.0g |
(2S)-2-amino-3-(tert-butoxy)propanoic acid |
18822-58-7 | 95% | 10.0g |
$52.0 | 2023-02-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O803197-100g |
O- |
18822-58-7 | 98% | 100g |
¥1,473.00 | 2022-09-01 | |
MedChemExpress | HY-W010156-1g |
O-(tert-Butyl)-L-serine |
18822-58-7 | 1g |
¥350 | 2023-08-31 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O803197-5g |
O- |
18822-58-7 | 98% | 5g |
¥117.00 | 2022-09-01 |
O-(tert-Butyl)-L-serine 関連文献
-
Anda ?ulce,Jana Backenk?hler,Imke Schrader,Massimo Delle Piane,Christian Müller,André Wark,Lucio Colombi Ciacchi,Vladimir Azov,Sebastian Kunz Catal. Sci. Technol. 2018 8 6062
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Levente I. Szekeres,Sára Bálint,Gábor Galbács,Ildikó Kálomista,Tamás Kiss,Flemming H. Larsen,Lars Hemmingsen,Attila Jancsó Dalton Trans. 2019 48 8327
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3. Selective aliphatic/aromatic organogelation controlled by the side chain of serine amphiphilesJessica Ramos,Santiago Arufe,Róisín O'Flaherty,Denise Rooney,Ramon Moreira,Trinidad Velasco-Torrijos RSC Adv. 2016 6 108093
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Ming Zhang,Shengliang Zhong,Yiyuan Peng,Jianwen Jiang,Yongli Zhao,Changfeng Wan,Zhenming Zhang,Rongli Zhang,Ai Qin Zhang Org. Chem. Front. 2021 8 133
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5. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2001 2109
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Pengcheng Ma,Yueming Wu,Weinan Jiang,Ning Shao,Min Zhou,Yuan Chen,Jiayang Xie,Zhongqian Qiao,Runhui Liu Biomater. Sci. 2022 10 4193
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Christine E. Mona,élie Besserer-Offroy,Jér?me Cabana,Richard Leduc,Pierre Lavigne,Nikolaus Heveker,éric Marsault,Emanuel Escher Org. Biomol. Chem. 2016 14 10298
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Xiamin Cheng,Lin Li,Mahesh Uttamchandani,Shao Q. Yao Chem. Commun. 2014 50 2851
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Siqi Wang,Wanli Chen,Jun Ling Polym. Chem. 2022 13 383
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A. Wal?cka-Kurczyk,J. Adamek,K. Walczak,M. Michalak,A. Pa?dzierniok-Holewa RSC Adv. 2022 12 2107
O-(tert-Butyl)-L-serineに関する追加情報
O-(tert-Butyl)-L-Serine: A Comprehensive Overview
O-(tert-Butyl)-L-serine, also known by its CAS number 18822-58-7, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of L-serine, a naturally occurring amino acid, with a tert-butyl group attached to the oxygen atom. The tert-butyl group introduces unique chemical properties, making O-(tert-butyl)-L-serine a valuable molecule in various applications, including drug discovery, enzyme studies, and biochemical research.
O-(tert-butyl)-L-serine has gained attention due to its role in the synthesis of bioactive compounds. Recent studies have highlighted its potential as a precursor for the development of novel therapeutic agents. For instance, researchers have explored its use in the creation of serine protease inhibitors, which are crucial in treating conditions such as inflammation and cancer. The tert-butyl group enhances the molecule's stability and bioavailability, making it an ideal candidate for drug design.
One of the most notable advancements involving O-(tert-butyl)-L-serine is its application in enzyme catalysis. Enzymes that recognize serine as a substrate can be modulated using this derivative, allowing for precise control over enzymatic activity. This property has been leveraged in the development of enzyme-based biosensors and diagnostic tools. Recent research has demonstrated that O-(tert-butyl)-L-serine can serve as a selective substrate for specific serine proteases, enabling highly sensitive detection of these enzymes in biological samples.
The synthesis of O-(tert-butyl)-L-serine involves a multi-step process that combines organic synthesis techniques with stereochemical considerations. The introduction of the tert-butyl group is typically achieved through nucleophilic substitution or esterification reactions. Researchers have optimized these methods to ensure high yields and purity, which are critical for downstream applications. The stereochemistry of the molecule is preserved during synthesis, maintaining its L-form and ensuring biological relevance.
Another area where O-(tert-butyl)-L-serine has shown promise is in the study of protein-protein interactions. By incorporating this compound into peptide libraries, scientists can investigate how modifications to serine residues affect protein binding and function. Recent findings suggest that the tert-butyl group can influence protein stability and folding, providing insights into the role of side-chain interactions in protein structure.
In addition to its role in basic research, O-(tert-butyl)-L-serine has practical applications in the food and cosmetic industries. Its ability to act as a flavor enhancer and stabilizer has made it a valuable additive in food products. In cosmetics, it is used as a moisturizing agent due to its ability to retain water and improve skin barrier function. These applications highlight the versatility of O-(tert-butyl)-L-serine beyond traditional biochemical uses.
Recent advancements in analytical techniques have further enhanced our understanding of O-(tert-butyl)-L-serine's properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its molecular structure and interactions with other biomolecules. These studies have provided detailed insights into its conformational flexibility and binding affinities, which are essential for designing effective therapeutic agents.
Looking ahead, O-(tert-butyl)-L-serine holds immense potential for future innovations in biotechnology and medicine. Its unique chemical properties make it an attractive candidate for developing novel drugs targeting serine-dependent pathways. Furthermore, ongoing research into its enzymatic behavior may unlock new avenues for diagnostic tools and therapeutic interventions.
In conclusion, O-(tert-butyl)-L-serine (CAS No: 18822-58-7) is a versatile compound with significant implications across multiple disciplines. From drug discovery to enzyme studies and industrial applications, this molecule continues to play a pivotal role in advancing scientific knowledge and technological innovations.
